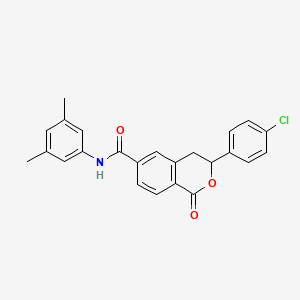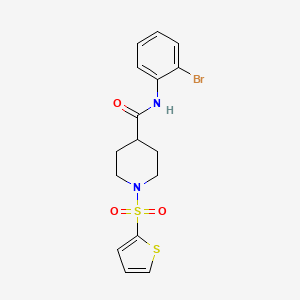
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、名前が長いですが、分解してみましょう。イソクロメン類に属し、クロメン環とシクロヘキセン環が縮合した二環式化合物です。
名称: 3-(4-クロロフェニル)-N-(3,5-ジメチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミド
2. 製法
合成経路:ラジカルアプローチ: アルキルボロン酸エステルの触媒的プロト脱ボロン化は、この化合物を調製する方法として報告されています。ラジカルアプローチにより、目的の構造が形成されます。
マテソン-CH₂-ホモロゲーション: このステップは、プロト脱ボロン化と組み合わせて、形式的なアンチマルコフニコフアルケンヒドロメチル化を実現します。
工業的生産: 残念ながら、この化合物の具体的な工業的生産方法は、広く文書化されていません。この分野の研究は現在進行中です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with 3,5-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
反応性: この化合物は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。
一般的な試薬と条件:
主要な生成物: 特定の生成物は、反応条件と置換基によって異なります。例えば、ハロゲン化は、塩素化または臭素化された誘導体につながる可能性があります。
科学的研究の応用
化学: この化合物は、そのユニークな構造により、新しい分子の設計のための汎用性の高いビルディングブロックとして役立ちます。
生物学と医学: 研究では、特にがん治療や炎症調節などの分野における薬剤候補としての可能性を探っています。
工業: 機能性ポリマーや液晶などの材料科学における応用。
作用機序
- この化合物の作用機序は、特定の分子標的または経路との相互作用を伴う可能性があります。詳細な研究は、これを完全に解明するために必要です。
6. 類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide
- 3-(4-Methylphenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, for example, can enhance its ability to interact with certain molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C24H20ClNO3 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-9-15(2)11-20(10-14)26-23(27)17-5-8-21-18(12-17)13-22(29-24(21)28)16-3-6-19(25)7-4-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
InChIキー |
LQDFOMQYHYPFFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11337771.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B11337777.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11337781.png)
![[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](2-methylphenyl)methanone](/img/structure/B11337789.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11337791.png)
![Methyl 4-methyl-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11337800.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11337805.png)
![ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11337811.png)
![10-(4-ethoxyphenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11337813.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11337817.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337825.png)
![N-[4-(acetylamino)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337840.png)

![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11337854.png)
